Potassium trifluoro(isothiazol-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(isothiazol-4-yl)borate is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(isothiazol-4-yl)borate typically involves the reaction of isothiazol-4-ylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt. The general reaction can be represented as:
Isothiazol-4-ylboronic acid+KHF2→Potassium trifluoro(isothiazol-4-yl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoro(isothiazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield boron-containing intermediates.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed
Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(isothiazol-4-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. .
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment. .
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties
Wirkmechanismus
The mechanism by which potassium trifluoro(isothiazol-4-yl)borate exerts its effects involves the formation of reactive intermediates that participate in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the organic moiety to the metal center .
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(isoquinolin-4-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Comparison: Potassium trifluoro(isothiazol-4-yl)borate stands out due to its unique isothiazolyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective .
Eigenschaften
Molekularformel |
C3H2BF3KNS |
---|---|
Molekulargewicht |
191.03 g/mol |
IUPAC-Name |
potassium;trifluoro(1,2-thiazol-4-yl)boranuide |
InChI |
InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
ZYJIRRUZZDGUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CSN=C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.